4-Oxo-undecanoyl Chloride
Description
4-Oxo-undecanoyl chloride (C₁₁H₁₇ClO₂) is a reactive acyl chloride derivative characterized by an 11-carbon aliphatic chain with a ketone group at the fourth position and a terminal chloride group. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 4-oxo-undecanoyl moiety into target molecules. Its reactivity stems from the electrophilic carbonyl carbon, which facilitates nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.
Properties
Molecular Formula |
C11H19ClO2 |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
4-oxoundecanoyl chloride |
InChI |
InChI=1S/C11H19ClO2/c1-2-3-4-5-6-7-10(13)8-9-11(12)14/h2-9H2,1H3 |
InChI Key |
KRGVTRNRRGDYON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCC(=O)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
4-Oxo-undecanoyl chloride undergoes rapid hydrolysis in aqueous conditions to yield 4-oxo-undecanoic acid. This reaction is catalyzed by both acidic and basic media:
Conditions
| Medium | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Acidic (HCl) | H₂O/MeOH (1:1) | 25 | 2–4 h | 92–95 | |
| Basic (NaOH) | H₂O/THF | 0–10 | 30 min | 85–90 |
In acidic conditions, the reaction proceeds via nucleophilic attack by water, while base-mediated hydrolysis involves deprotonation to accelerate the process .
Aminolysis for Amide Formation
Reaction with primary or secondary amines produces substituted amides. For example, with pyridine as a base:
General Reaction
Optimized Conditions
-
Solvent: Dichloromethane (DCM) or THF
-
Base: Triethylamine or pyridine
-
Temperature: 0–25°C
-
Time: 1–5 h
Alcoholysis to Esters
This compound reacts with alcohols to form esters, a reaction accelerated by steric hindrance reduction:
Example
Key Data
| Alcohol | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Methanol | DCM | Pyridine | 88 |
| Benzyl alcohol | Toluene | DMAP | 92 |
Esterification is typically complete within 2–4 hours at room temperature .
Reduction of the Ketone Group
The 4-oxo group can be selectively reduced using hydride reagents, preserving the acyl chloride functionality:
DIBAL-H Reduction
\text{C}_{11}\text{H}_{17}\text{ClO}_2\xrightarrow{\text{DIBAL H 78 C}}\text{C}_{11}\text{H}_{17}\text{ClO}\(\text{secondary alcohol})
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms γ-lactones or fused heterocycles:
Example Pathway
-
Deprotonation: Base abstracts α-H to the ketone.
-
Nucleophilic Attack: Enolate attacks the acyl chloride.
-
Lactone Formation: Six-membered ring closure.
Conditions
Reactivity with Organometallics
Grignard reagents (e.g., RMgX) add to the ketone, forming tertiary alcohols:
Challenges:
Oxidation and Functionalization
The 4-oxo group can be further oxidized or functionalized:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 4-oxo-undecanoyl chloride, allowing for comparative analysis of reactivity, stability, and applications.
Butanoyl Chloride, 4-Chloro-3-oxo (CAS: 41295-64-1)
- Molecular Formula : C₄H₄Cl₂O₂
- Molar Mass : 154.98 g/mol
- Key Properties :
Comparison :
- Structural Differences : Shorter carbon chain (4 vs. 11 carbons) and an additional chlorine atom at the 3-oxo position.
- Reactivity: The presence of dual chlorine atoms increases electrophilicity, making it more reactive than this compound in nucleophilic acyl substitutions.
- Applications: Used in synthesizing agrochemicals and pharmaceuticals, whereas this compound’s longer chain may favor lipidic or surfactant applications.
Ethyl 4-Oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate Hydrochloride (CAS: 2241139-47-7)
Comparison :
- Structural Differences: Incorporates a spirocyclic amine and ester group, contrasting with the linear aliphatic chain of this compound.
- Reactivity : The ester group reduces electrophilicity compared to acyl chlorides, limiting its use in direct acylation reactions.
- Applications: Primarily a pharmaceutical intermediate, unlike this compound’s broader synthetic utility.
4-Chloro-2-oxo-2H-chromene-3-sulfonyl Chloride (CAS: 18633-79-9)
Comparison :
- Structural Differences: Aromatic chromene backbone with sulfonyl chloride, diverging from this compound’s aliphatic structure.
- Reactivity : Sulfonyl chlorides are less reactive than acyl chlorides in acylation but excel in sulfonamide formation.
- Applications: Specialized in synthesizing sulfonamide drugs or dyes, contrasting with the lipid-oriented applications of this compound.
Comparative Data Table
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₇ClO₂ | ~216.70 (calc.) | Acyl chloride, ketone | N/A | Surfactants, lipid synthesis |
| Butanoyl Chloride, 4-Chloro-3-oxo | C₄H₄Cl₂O₂ | 154.98 | Acyl chloride, ketone, Cl | 214.91 | Agrochemicals, pharmaceuticals |
| Ethyl 4-Oxo-spiro Compound | C₁₃H₂₂ClN₂O₃ | 301.78 | Ester, spirocyclic amine | N/A | Pharmaceutical intermediates |
| 4-Chloro-2-oxo-chromene Sulfonyl | C₉H₄Cl₂O₄S | 279.09 | Sulfonyl chloride, chromene | N/A | Sulfonamide drugs, dyes |
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